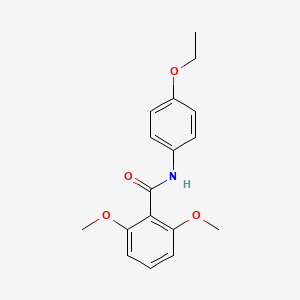

N-(4-乙氧基苯基)-2,6-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide often involves acylation reactions, where an amino compound is reacted with an acyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). For instance, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined by techniques such as single-crystal X-ray diffraction and DFT calculations. The study on N-3-hydroxyphenyl-4-methoxybenzamide revealed its crystallization in the monoclinic P2₁/c space group, showcasing the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

While specific chemical reactions of N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide are not detailed in the available literature, related compounds undergo various reactions such as aminolysis at elevated temperatures to yield peptide derivatives, as demonstrated with 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide derivatives (Turck & Berndt, 1981).

Physical Properties Analysis

Physical properties such as hydrogen bonding, crystal packing, and van der Waals forces play a significant role in the structure of related compounds. For example, in 2-ethoxybenzamide, hydrogen-bonded dimers and additional hydrogen bonds between adjacent dimers give rise to ribbon-like packing motifs, significantly impacting the compound's physical state (Pagola & Stephens, 2009).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide, often involve interactions at the molecular level, including hydrogen bonding and the influence of substituents on the aromatic rings. These properties can be elucidated through spectroscopic methods and X-ray diffraction studies, as seen with various benzamide derivatives (Karabulut et al., 2014).

科学研究应用

分子结构和分子间相互作用

N-(4-乙氧基苯基)-2,6-二甲氧基苯甲酰胺及其衍生物由于其有趣的分子结构和分子间相互作用对性质的潜在影响而成为研究课题。一项针对密切相关化合物 N-3-羟基苯基-4-甲氧基苯甲酰胺的分子结构的研究揭示了二聚化和晶体堆积对分子几何形状的影响,特别是对芳环的二面角和旋转构象的影响。这些发现表明,包括 N-(4-乙氧基苯基)-2,6-二甲氧基苯甲酰胺在内的类似化合物可能表现出受分子间相互作用影响的独特结构特征,这可能成为设计具有特定性质的化合物的关键 (Karabulut 等,2014).

抗氧化潜力

对氨基取代苯甲酰胺衍生物的研究,其中包括与 N-(4-乙氧基苯基)-2,6-二甲氧基苯甲酰胺相似的结构,已经证明了显著的抗氧化能力。这些化合物具有不同数量的甲氧基和羟基,与 DPPH 和 FRAP 分析中的参考分子相比,显示出改善的抗氧化性能。计算分析支持了这些发现,强调了给电子甲氧基对抗氧化能力的积极影响。特别是三羟基衍生物表现出有希望的抗氧化潜力,表明对苯甲酰胺支架的修饰,类似于 N-(4-乙氧基苯基)-2,6-二甲氧基苯甲酰胺中的修饰,可以产生有效的抗氧化剂 (Perin 等,2018).

电化学应用

苯甲酰胺衍生物的电化学性质已被探索用于各种应用,包括生物传感器的开发。一项使用 N-(4-羟基苯基)-3,5-二硝基苯甲酰胺-FePt/CNTs 纳米复合材料对改性碳糊电极的研究证明了其在谷胱甘肽和吡罗昔康电催化测定中的有效性。这表明具有类似结构的化合物,例如 N-(4-乙氧基苯基)-2,6-二甲氧基苯甲酰胺,有可能用于创建灵敏且选择性的生物传感器,用于检测生物分子 (Karimi-Maleh 等,2014).

抗菌和抗氧化合成

进一步的研究集中在合成和评估苯甲酰胺衍生物的抗菌和抗氧化活性,突出了它们在制药和治疗应用中的潜力。例如,包括噻唑烷-4-酮和噻唑环掺入在内的各种衍生物的合成和抗菌筛选已经显示出对一系列细菌和真菌的显着活性。这些研究表明,苯甲酰胺衍生物(如 N-(4-乙氧基苯基)-2,6-二甲氧基苯甲酰胺)在开发新的抗菌和抗氧化剂方面的多功能性 (Desai 等,2013).

安全和危害

未来方向

属性

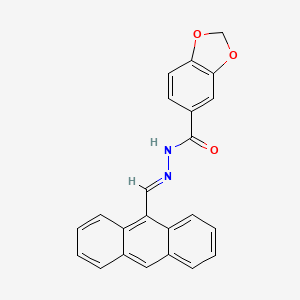

IUPAC Name |

N-(4-ethoxyphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-22-13-10-8-12(9-11-13)18-17(19)16-14(20-2)6-5-7-15(16)21-3/h5-11H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSBZRCXJRDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

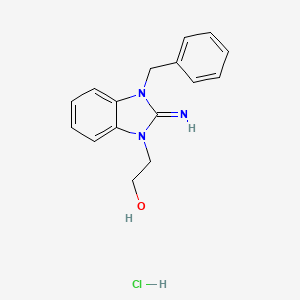

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

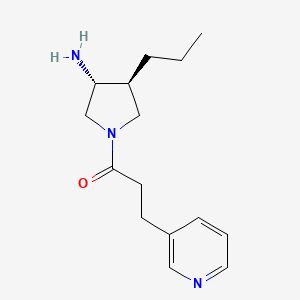

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

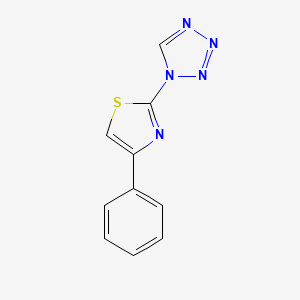

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

methanone](/img/structure/B5572816.png)